5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID
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Overview
Description
5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a nitrophenoxy group, an isoindole core, and a benzene dicarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID typically involves multiple steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution of a nitrophenol with the isoindole intermediate.
Formation of the Benzene Dicarboxylic Acid Moiety: This can be done through a Friedel-Crafts acylation reaction followed by oxidation to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Sulfonated or nitrated aromatic compounds.
Scientific Research Applications
5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of polymers and advanced materials.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Catalysis: Employed as a ligand in metal-organic frameworks for catalytic applications.
Analytical Chemistry: Utilized in the development of sensors and detection methods for various analytes.
Mechanism of Action
The mechanism of action of 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID depends on its application:
In Catalysis: It acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID: Similar structure but with a different position of the nitro group.
5-(4-CARBOXY-2-NITROPHENOXY)ISOPHTHALIC ACID: Similar core structure with variations in functional groups.
Uniqueness
5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
5-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O9/c25-19-17-6-5-16(33-15-3-1-13(2-4-15)24(31)32)10-18(17)20(26)23(19)14-8-11(21(27)28)7-12(9-14)22(29)30/h1-10H,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJHCOUZCILFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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